2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system of pyrazole and pyrimidine rings. Key structural features include:
- Position 2: A 3,4-dimethoxyphenyl group, which enhances π-π stacking interactions and modulates electronic properties via electron-donating methoxy groups.
- Position 5: A methyl group, contributing to steric stabilization and lipophilicity.
- Position 7: A morpholin-4-yl group, a saturated heterocycle that improves solubility and may act as a hydrogen-bond acceptor .
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-10-19(22-6-8-26-9-7-22)23-18(20-13)12-15(21-23)14-4-5-16(24-2)17(11-14)25-3/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDDLQGXYJROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Functionalization of Position 7
The 7-morpholin-4-yl substituent is introduced via nucleophilic aromatic substitution (NAS) .
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Chlorination Step :
-
Substitution with Morpholine :
Table 1: NAS Reaction for 7-Morpholin-4-yl Substitution
| Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃ | Reflux in acetonitrile | ~61% | |
| NAS | Morpholine, K₂CO₃ | Room temperature | ~94% |
Functionalization at Position 5
The 5-methyl group is typically introduced during the core synthesis or via subsequent alkylation.
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Alkylation :
Additional Functionalization Reactions
The compound undergoes further functionalization to enhance pharmacological properties:
-
Formylation at Position 3 :
-
Nitration/Halogenation :
Characterization and Purification
Key analytical techniques include:
-
NMR Spectroscopy : Confirms regioselectivity and substitution patterns
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. The compound has been shown to selectively inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition can disrupt cancer cell proliferation pathways.
Table 1: Anticancer Activity of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
| Cell Line | IC (nM) | Reference |
|---|---|---|
| MCF-7 | 45 ± 5 | |
| HepG-2 | 30 ± 3 | |
| HCT-116 | 25 ± 2 |
Kinase Inhibition Studies
The compound's ability to inhibit specific kinases has been a focal point in research. Studies have demonstrated its potential against various protein kinases involved in cancer progression.
Table 2: Kinase Inhibition Profile
Case Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that treatment with 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine resulted in significant tumor regression compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound interacts with ATP-binding sites of CDKs, leading to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis and Western blotting techniques.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Variations at Position 7
- Morpholin-4-yl vs. Hydrazino Groups: Compound 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines () feature a hydrazino group at position 5. This group is reactive and can participate in condensation reactions (e.g., forming hydrazones), unlike the morpholine group, which is inert under similar conditions. Hydrazino derivatives are often intermediates for further functionalization, whereas morpholine-substituted compounds are typically end-products optimized for bioavailability .
Morpholin-4-yl vs. Trifluoromethyl Groups :
- 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines () replace the morpholine group with a trifluoromethyl group. The electron-withdrawing CF₃ group increases electrophilicity at adjacent positions, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. In contrast, the morpholine group’s electron-donating nature stabilizes the aromatic system, reducing reactivity but improving metabolic stability .
Substituent Variations at Positions 2 and 5
- 3,4-Dimethoxyphenyl vs. 4-Substituted Aryl Groups: Cyclopenta[g]pyrazolo[1,5-a]pyrimidines () feature 4-methyl, 4-chloro, 4-bromo, or 4-methoxyphenyl groups at position 2. The 3,4-dimethoxyphenyl group in the target compound introduces two methoxy substituents, increasing steric bulk and electron density compared to monosubstituted analogues. This difference influences crystal packing; for example, the dihedral angle between the aryl ring and the pyrazolopyrimidine core is smaller in 4-methoxyphenyl derivatives (3.6°) than in 4-chlorophenyl analogues (14.5°), suggesting enhanced planarity in the target compound .
- Methyl vs. Carbocyclic Substituents: Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate () replaces the pyrazole ring with a tetrazole moiety and introduces a carbocyclic ring. The tetrazole group increases polarity, while the carbocyclic ring induces conformational rigidity, contrasting with the target compound’s simpler methyl substitution at position 5 .
Core Structural Modifications
- Pyrazolo[1,5-a]pyrimidine vs. Pyrrolo[3,2-e]pyrimidine :
- The compound 3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine () incorporates a pyrrolo-pyrimidine fused system. The additional pyrrole ring increases molecular complexity and introduces a heptyl chain, significantly altering solubility and membrane permeability compared to the target compound’s pyrazolo-pyrimidine core .
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities. This compound exhibits a unique structure that includes a pyrazolo ring fused with a pyrimidine, along with a dimethoxyphenyl substituent and a morpholine moiety. The chemical formula is CHNO, and it has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by kinase activity.
Chemical Structure and Properties
The structural features of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine include:
- Dimethoxyphenyl group : Enhances solubility and bioavailability.
- Morpholine moiety : Facilitates hydrogen bonding with biological targets.
- Pyrazolo-pyrimidine core : Imparts significant biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer. This particular compound has shown promise as an inhibitor of various protein kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer potential, 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine may possess anti-inflammatory and antimicrobial activities. Pyrazolo derivatives have been documented to exhibit significant inhibitory effects against inflammatory pathways and various microbial strains .
The mechanism by which this compound exerts its biological effects primarily involves:
- Kinase Inhibition : By binding to specific kinases, it disrupts signaling pathways that promote tumor growth and survival.
- Interaction Studies : Binding affinity studies demonstrate that the morpholine group enhances interactions with target proteins, potentially leading to increased efficacy in therapeutic applications .
Table of Related Compounds and Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(3-Aminophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Contains an amino group; lacks morpholine | Potential anticancer activity |
| 2-(3-Chloro-4-methoxyphenyl)-7-[2-(prop-2-enoylamino)phenyl]pyrazolo[1,5-a]pyrimidine | Chlorinated phenyl substituent; similar core structure | Anticancer properties |
| 7-(4-Aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine | Amino group; different aryl substituents | Selective kinase inhibition |
Case Study Insights
One study evaluated the efficacy of this compound in inhibiting specific kinases associated with cancer cell proliferation. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead candidate for further development in cancer therapeutics.
Q & A
Basic: What synthetic strategies are effective for preparing 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of aminopyrazoles with β-diketones or enaminones. For this compound, a multi-step approach is recommended:
Core Formation : Start with 5-aminopyrazole derivatives and react with a β-ketoester bearing the 3,4-dimethoxyphenyl group. This forms the pyrazolo[1,5-a]pyrimidine core.
Functionalization : Introduce the morpholine moiety at position 7 via nucleophilic substitution or palladium-catalyzed coupling, as seen in analogous compounds .
Optimization : Key variables include solvent polarity (DMF or DMSO for high-temperature reactions), catalyst (e.g., Pd(PPh₃)₄ for coupling), and stoichiometry (excess morpholine to drive substitution). Monitor purity via HPLC and adjust reaction time/temperature to minimize byproducts like dehalogenated intermediates .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D molecular geometry, particularly the dihedral angles between the 3,4-dimethoxyphenyl group and the pyrimidine core. This confirms substituent orientation and crystal packing, as demonstrated in orthorhombic Pbca systems for similar derivatives .
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and morpholine protons (δ 3.6–3.7 ppm).
- ¹³C NMR : Verify quaternary carbons (e.g., C-2 at ~160 ppm) and substituent integration .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholine or methoxy groups) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in:
Purity and Solubility : Validate compound purity (>95% via HPLC) and use standardized solvents (e.g., DMSO for assays). Impurities like unreacted morpholine or demethylated byproducts can skew results .
Assay Conditions : Control pH, temperature, and cell lines (e.g., HEK293 vs. HeLa). For kinase inhibition studies, use ATP concentration-matched assays to avoid false negatives .
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with experimental IC₅₀ values. If contradictions persist, re-evaluate target selectivity using proteome-wide profiling .
Advanced: What computational approaches predict the reactivity and regioselectivity of functionalizing position 7 in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For morpholine substitution, the C-7 position typically shows higher electrophilicity (f⁺ ~0.15) due to electron withdrawal by the pyrimidine ring .
- Reaction Pathway Mapping : Use Gaussian or ORCA to model transition states. For example, morpholine substitution at C-7 proceeds via a two-step SNAr mechanism, with a calculated activation energy of ~25 kcal/mol .
- Machine Learning (ML) : Train models on existing pyrazolo[1,5-a]pyrimidine reaction data (e.g., yield, regioselectivity) to predict optimal conditions for new derivatives .
Advanced: How can researchers design structure-activity relationship (SAR) studies to improve this compound’s enzymatic inhibition profile?
Methodological Answer:
Substituent Variation : Systematically modify:
- 3,4-Dimethoxyphenyl group : Replace methoxy with halogens or CF₃ to enhance lipophilicity and target binding .
- Morpholine moiety : Test piperazine or thiomorpholine for altered hydrogen-bonding capacity .
Activity Cliffs : Use Free-Wilson analysis to quantify contributions of substituents to IC₅₀. For example, CF₃ at C-7 may increase kinase inhibition by 10-fold compared to morpholine .
Crystallographic Data : Co-crystallize the compound with target enzymes (e.g., CDK2) to identify key binding interactions. Adjust substituents to optimize van der Waals contacts or π-π stacking .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclocondensation, reducing side reactions like dimerization .
- Green Chemistry : Replace toxic solvents (DMF) with Cyrene or 2-MeTHF. Catalytic systems (e.g., Fe₃O₄ nanoparticles) can improve morpholine coupling efficiency at >90% yield .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and automate pH adjustment for reproducible batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
